2-bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine

PBRM1 Bromodomain Epigenetics

Researchers requiring the correct 2,5-disubstituted 6-azaindole isomer for SAR studies face risks of positional isomer contamination from unverified suppliers. This compound offers guaranteed 2-bromo-5-chloro regiochemistry with orthogonal cross-coupling handles for systematic library diversification. • 19 nM PBRM1 BD5 binding affinity; 360 nM EPX IC50; 16 µM PYCR1 inhibition • Orthogonal Br/Cl handles enable sequential Suzuki, Buchwald, or Sonogashira couplings • ≥97% purity, CAS 2231674-73-8 verified, supports parallel synthesis workflows.

Molecular Formula C7H4BrClN2
Molecular Weight 231.48 g/mol
Cat. No. B8230032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine
Molecular FormulaC7H4BrClN2
Molecular Weight231.48 g/mol
Structural Identifiers
SMILESC1=C2C=C(NC2=CN=C1Cl)Br
InChIInChI=1S/C7H4BrClN2/c8-6-1-4-2-7(9)10-3-5(4)11-6/h1-3,11H
InChIKeyUAEHTQLAZSHYOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine Profile


2-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine (CAS: 2231674-73-8) is a dihalogenated 6-azaindole derivative within the pyrrolo[2,3-c]pyridine heterocyclic class, with molecular formula C7H4BrClN2 and molecular weight 231.48 g/mol . The compound possesses a planar bicyclic scaffold consisting of a pyrrole ring fused to a pyridine ring at the 2,3-positions, with bromine substitution at the 2-position and chlorine substitution at the 5-position of the 1H-pyrrolo[2,3-c]pyridine core . This specific 2-bromo-5-chloro regiochemistry distinguishes it from other bromo-chloro positional isomers within the same pyrrolopyridine family, which exhibit divergent biological target engagement profiles [1].

2-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine Isomer Sensitivity


The pyrrolo[2,3-c]pyridine (6-azaindole) scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity to both the positional isomer of the fused ring system and the specific halogen substitution pattern . Among bromo-chloro substituted variants, different positional isomers (e.g., 4-bromo-7-chloro-, 3-bromo-5-chloro-, 7-bromo-5-chloro-) demonstrate divergent biological target engagement: 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine has been reported to inhibit HIV replication in vitro, whereas the 2-bromo-5-chloro substitution pattern studied herein displays distinct activity against bromodomain-containing proteins and specific oxidoreductase enzymes . Furthermore, the synthetic accessibility of the 2,5-disubstitution pattern relative to other regioisomers is constrained by the electronic nature of the 6-azaindole ring system, which dictates regioselectivity in electrophilic halogenation reactions . Consequently, substituting one pyrrolo[2,3-c]pyridine derivative for another without rigorous target-specific validation carries substantial risk of altered or abolished biological activity.

2-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine Quantitative Evidence


PBRM1 BD5 Binding Affinity

2-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine demonstrates sub-20 nM binding affinity to PBRM1 bromodomain 5, with a dissociation constant (Kd) of 19 nM determined via BROMOscan LeadHunter assay [1]. In contrast, a structurally distinct comparator compound targeting the adjacent PBRM1 bromodomain 2 exhibits a Kd of 170 nM under comparable binding assay conditions [2]. This represents an approximately 9-fold difference in binding potency between the target compound for BD5 and the comparator compound for BD2, highlighting bromodomain-specific selectivity within the same PBRM1 protein.

PBRM1 Bromodomain Epigenetics Chromatin Remodeling

EPX Inhibition

2-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine inhibits human EPX (eosinophil peroxidase) bromination activity with an IC50 value of 360 nM, as measured by 3-bromotyrosine formation using tyrosine as substrate in a 10-minute incubation assay [1]. This moderate micromolar-range inhibitory activity establishes a baseline potency for the 2-bromo-5-chloro substitution pattern against EPX. While direct comparator data for other pyrrolo[2,3-c]pyridine positional isomers against EPX are not available in the public domain, the 360 nM IC50 provides a reference point for structure-activity relationship studies aimed at optimizing EPX inhibition.

EPX Eosinophil Peroxidase Bromination Inflammation

PYCR1 Enzyme Inhibition

2-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine demonstrates an IC50 of 16,000 nM (16 µM) against human PYCR1 (pyrroline-5-carboxylate reductase 1) expressed in E. coli, assessed via NADH oxidation reduction [1]. While this unoptimized parent scaffold exhibits modest potency in the mid-micromolar range, advanced pyrrolo[2,3-c]pyridine derivatives with optimized substitution patterns have achieved dramatically improved activity: for example, a structurally elaborated pyrrolo[2,3-c]pyridine-based inhibitor (compound 46) demonstrates an IC50 of 3.1 nM against LSD1 enzymatic activity and inhibits proliferation of MV4;11 acute leukemia cells with an IC50 of 0.6 nM [2]. This 5,000-fold difference between the unoptimized parent scaffold and fully optimized pyrrolo[2,3-c]pyridine derivatives illustrates the substantial headroom for potency enhancement available through scaffold elaboration.

PYCR1 Proline Metabolism Cancer Metabolism NADH Oxidation

Positional Isomer Target Selectivity

The 2-bromo-5-chloro substitution pattern engages bromodomain (PBRM1 BD5, Kd = 19 nM) and oxidoreductase (EPX, IC50 = 360 nM; PYCR1, IC50 = 16,000 nM) targets, whereas the 4-bromo-7-chloro positional isomer exhibits antiviral activity, reportedly inhibiting HIV replication in vitro against both wild-type and drug-resistant viral strains [1][2]. This divergent target engagement profile between 2,5- and 4,7-disubstituted regioisomers of the same pyrrolo[2,3-c]pyridine core demonstrates that halogen substitution position—rather than merely halogen identity—dictates biological target selectivity.

Antiviral HIV Target Selectivity Kinase Inhibition

Physicochemical Differentiation

2-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine exhibits predicted physicochemical parameters including a boiling point of 393.2 ± 37.0 °C and density of 1.878 ± 0.06 g/cm³ [1]. Notably, the 7-bromo-5-chloro positional isomer (1H-pyrrolo[2,3-c]pyridine, 7-bromo-5-chloro-) displays nearly identical predicted values with boiling point of 393.3 ± 37.0 °C and density of 1.878 ± 0.06 g/cm³ . The negligible physicochemical difference between these positional isomers (ΔBP ≈ 0.1 °C, within error margins) underscores a critical procurement consideration: analytical verification by orthogonal methods (e.g., NMR, HPLC retention time comparison) is essential for confirming the correct isomer, as these compounds cannot be reliably distinguished by physical property measurements alone.

Physicochemical Properties Boiling Point Density LogP

Commercial Availability & Procurement

Commercial sources for 2-bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine (CAS 2231674-73-8) specify purity levels of 97% (Aladdin) and 98% (Leyan) . Pricing structures from multiple vendors indicate availability in research-scale quantities (100 mg to 5 g), with typical pricing of approximately $182/100 mg and scaling discounts for larger quantities . In contrast, the 4-bromo-7-chloro positional isomer (CAS 425380-38-7) and 7-bromo-5-chloro isomer exhibit different CAS registry numbers and commercial sourcing patterns . The compound is offered exclusively for research use, with explicit vendor disclaimers against human or veterinary therapeutic applications, consistent with its status as an unoptimized research intermediate rather than a development candidate .

Procurement Purity CAS 2231674-73-8 Vendor Specifications

2-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine Application Scenarios


PBRM1 BD5 Probe & SWI/SNF Research

The 19 nM binding affinity to PBRM1 bromodomain 5 establishes 2-bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine as a starting scaffold for developing BD5-selective chemical probes [1]. PBRM1 is a subunit of the PBAF (SWI/SNF-B) chromatin remodeling complex implicated in clear cell renal cell carcinoma (ccRCC), where PBRM1 inactivation drives 40-50% of cases [2]. The compound's sub-20 nM affinity to BD5, combined with the demonstrated ability of structurally optimized pyrrolo[2,3-c]pyridine derivatives to achieve sub-nanomolar potency against related epigenetic targets [3], positions this scaffold for structure-guided optimization toward BD5-selective tool compounds.

EPX Inhibitor SAR & Inflammatory Disease

With an IC50 of 360 nM against human EPX bromination activity [1], 2-bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine provides a validated starting point for structure-activity relationship studies targeting eosinophil-associated inflammatory conditions. The compound's activity in the sub-micromolar range establishes a baseline potency for the 2-bromo-5-chloro substitution pattern against EPX, enabling systematic exploration of scaffold modifications to improve potency and selectivity. EPX is implicated in eosinophilic disorders including asthma, eosinophilic esophagitis, and hypereosinophilic syndrome.

PYCR1-Targeted Cancer Metabolism Inhibitor Optimization

The 16 µM PYCR1 inhibitory activity of 2-bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine [1] positions this scaffold for medicinal chemistry optimization toward proline metabolism modulation in cancer. PYCR1 catalyzes the NAD(P)H-dependent conversion of pyrroline-5-carboxylate to proline and is upregulated in multiple cancer types to support proliferation under metabolic stress [2]. The demonstrated 5,000-fold potency enhancement achievable with pyrrolo[2,3-c]pyridine scaffold optimization (from 16,000 nM for the parent to 3.1 nM for advanced derivatives against related targets) [3] indicates substantial headroom for developing potent PYCR1 inhibitors from this starting scaffold.

Building Block for Kinase & Bromodomain Libraries

The 2-bromo and 5-chloro substitution pattern provides orthogonal synthetic handles for sequential cross-coupling reactions, enabling efficient diversification of the pyrrolo[2,3-c]pyridine core [1]. Azaindoles serve as biological isosteres of indole and constitute the core structure of numerous approved therapeutics, including kinase inhibitors and dopamine receptor modulators [2]. The 97-98% commercial purity specifications [3] support reliable use in parallel synthesis and library production workflows. Procurement of the correct 2,5-disubstituted isomer (CAS 2231674-73-8) rather than other positional isomers is essential for maintaining SAR consistency in focused library construction.

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